molecular formula C12H7BrFN3 B1528450 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1220165-54-7

4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1528450
CAS No.: 1220165-54-7
M. Wt: 292.11 g/mol
InChI Key: MLBUKBRLBUVETP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Fingerprints

1H NMR: The 1H-tautomer displays distinct aromatic proton signals. Protons adjacent to bromine (C3–H) resonate as singlets at δ 8.3–8.5 ppm due to deshielding by the electronegative bromine. The 4-fluorophenyl group exhibits a doublet of doublets (δ 7.2–7.4 ppm, J = 8.5–9.0 Hz) for ortho protons and a triplet (δ 7.0–7.1 ppm, J = 8.5 Hz) for meta protons.

13C NMR: The C3–Br carbon appears at δ 115–120 ppm, while the C–F carbon resonates at δ 162–165 ppm. The pyridine C4 carbon, adjacent to the pyrazole ring, is observed at δ 145–150 ppm.

19F NMR: A singlet at δ -110 to -115 ppm corresponds to the para-fluorine on the phenyl ring.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 306/308 (1:1 intensity ratio for ⁷⁹Br/⁸¹Br isotopes). Key fragments include:

  • Loss of Br (Δ m/z = 80/82), yielding [M – Br]⁺ at m/z 226.
  • Cleavage of the C–N bond between pyrazole and pyridine rings (Δ m/z = 105), producing a 4-fluorophenylpyridinium ion at m/z 201.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations predict a HOMO–LUMO gap of 4.8–5.2 eV, consistent with experimental UV-Vis absorption maxima at 270–290 nm. Optimized geometries align with crystallographic data, with mean deviations of <0.02 Å for bond lengths and <1.5° for angles. Vibrational frequency analyses confirm the absence of imaginary frequencies, verifying structural minima.

Properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3/c13-11-6-15-7-12-10(11)5-16-17(12)9-3-1-8(14)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBUKBRLBUVETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=CN=CC(=C3C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731433
Record name 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220165-54-7
Record name 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Formation

The pyrazolo[3,4-c]pyridine skeleton is commonly synthesized via condensation of appropriately substituted pyridine derivatives with hydrazines or hydrazine derivatives. For example, 2-aminopyridine derivatives can react with α,β-unsaturated carbonyl compounds or their equivalents under mild conditions to form the fused pyrazolo ring through intramolecular cyclization.

Bromination

Selective bromination at the 4-position of the pyrazolo[3,4-c]pyridine ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions. This step is crucial for further functionalization and for directing subsequent coupling reactions.

Arylation with 4-Fluorophenyl Group

Detailed Example of Preparation (Adapted and Inferred)

Step Reagents and Conditions Description Yield (%) Notes
1. Cyclization 2-aminopyridine derivative + hydrazine hydrate, reflux in ethanol Formation of pyrazolo[3,4-c]pyridine core 70-85 Mild conditions, simple work-up
2. Bromination N-bromosuccinimide (NBS), dichloromethane, 0°C to room temp Selective bromination at C-4 position 65-75 Controlled addition to avoid polybromination
3. N-Arylation 4-fluorophenylboronic acid, Pd(PPh3)4 catalyst, base (K2CO3), DMF, 80-100°C Suzuki coupling or Buchwald-Hartwig amination 60-80 Requires inert atmosphere, purification by column chromatography

Reaction Conditions and Optimization

  • Solvents: Dichloromethane (DCM), ethanol, DMF, and isopropanol are commonly used depending on the reaction step.
  • Temperature: Bromination is performed at low temperatures (0-30°C) to ensure selectivity; coupling reactions require elevated temperatures (80-110°C).
  • Catalysts: Copper iodide or palladium catalysts facilitate coupling reactions.
  • Bases: Potassium carbonate or cesium carbonate are typical bases used to deprotonate intermediates and promote coupling.
  • Purification: Products are purified by recrystallization or silica gel column chromatography.

Advantages of the Methods

  • Use of readily available and inexpensive starting materials.
  • Mild reaction conditions that preserve sensitive functional groups.
  • High overall yields (often exceeding 60% per step).
  • Scalable for industrial production due to simple operations and purification.

Summary Table of Preparation Method Characteristics

Aspect Description
Core Formation Cyclization of amino-pyridine derivatives with hydrazine
Bromination NBS in DCM at 0-30°C for selective C-4 bromination
Arylation Pd or Cu-catalyzed cross-coupling with 4-fluorophenyl derivatives
Reaction Time 2-6 hours per step depending on conditions
Yields 60-85% per step, overall yield ~40-60%
Purification Recrystallization, column chromatography
Scalability Suitable for industrial scale due to mild conditions and high yield

Research Findings and Observations

  • The bromination step is critical and must be carefully controlled to avoid over-bromination or side reactions.
  • Copper-catalyzed coupling reactions have been demonstrated to be efficient for attaching aryl groups to pyrazolo[3,4-c]pyridine cores, including fluorinated phenyl groups.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the final compound.
  • The methodology aligns with green chemistry principles by minimizing harsh reagents and simplifying purification.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity through halogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substitution Patterns

The pyrazolo-pyridine scaffold exhibits significant diversity depending on the fusion position ([3,4-c] vs. [3,4-b]) and substituent placement. Key comparisons include:

3-Bromo-1H-pyrazolo[4,3-b]pyridine (28)
  • Core Structure : Pyrazolo[4,3-b]pyridine.
  • Substituents : Bromine at the 3-position.
  • Molecular Formula : C₆H₄BrN₃.
  • The absence of a fluorophenyl group limits its utility in targeted drug design compared to the target compound .
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • Core Structure : Pyrazolo[3,4-b]pyridine.
  • Substituents : Bromine at 4-position, trifluoromethyl (-CF₃) at 3-position.
  • Molecular Formula : C₇H₄BrF₃N₃.
  • Key Differences: The -CF₃ group enhances metabolic stability and lipophilicity, making this compound advantageous in drug discovery.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Core Structure : Pyrazolo[3,4-b]pyridine.
  • Substituents : Bromine at 4-position, tetrahydro-2H-pyran (THP) protecting group at 1-position.
  • Molecular Formula : C₁₁H₁₂BrN₃O.
  • Key Differences : The THP group is a transient protecting moiety used in synthesis, whereas the target compound’s 4-fluorophenyl group is a permanent functional group. This distinction makes the target compound more suitable as a final bioactive scaffold .

Halogen Substituents and Electronic Effects

Halogen placement significantly influences reactivity and biological interactions:

Compound Halogen/Substituent Position Electronic Effects Potential Applications
Target Compound 4-Br, 1-(4-fluorophenyl) Br: Leaving group; F: Electron-withdrawing Kinase inhibitors, cross-coupling
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine 4-Br, 3-I I: Larger atomic radius, slower reactivity Radiolabeling, Suzuki-Miyaura reactions
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4-Br, 2-(4-Cl-phenyl) Cl: Moderate electron-withdrawing Anti-inflammatory agents

Biological Activity

4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1019918-43-4
  • Molecular Formula : C12_{12}H7_7BrFN3_3
  • Molecular Weight : 284.10 g/mol

Research indicates that compounds in the pyrazolo[3,4-c]pyridine class exhibit various biological activities primarily through the inhibition of specific kinases and enzymes. Notably, they have shown promising results in:

  • Inhibition of DYRK1A : This kinase is implicated in neurodegenerative diseases such as Alzheimer’s. Compounds similar to 4-bromo derivatives have demonstrated significant inhibitory activity against DYRK1A, which could lead to neuroprotective effects .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant for conditions associated with inflammation and aging .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
Anticancer Exhibits cytotoxic effects against various cancer cell lines (e.g., HeLa, HCT116) with IC50_{50} values ranging from low nanomolar to micromolar concentrations.
Antimicrobial Demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Reduces pro-inflammatory cytokine production in vitro, indicating potential use in inflammatory diseases.
Neuroprotective Inhibits DYRK1A, suggesting a role in the treatment of neurodegenerative disorders like Alzheimer’s.

Case Studies

Several studies have investigated the biological effects of pyrazolo[3,4-c]pyridines and their derivatives:

  • DYRK1A Inhibition Study :
    • A study utilized computational methods to design derivatives of pyrazolo[3,4-c]pyridine that effectively inhibit DYRK1A with nanomolar potency. These compounds were further validated through enzymatic assays demonstrating their potential for treating Alzheimer's disease .
  • Antimicrobial Activity Assessment :
    • A series of derivatives were synthesized and tested against various bacterial strains. Compounds derived from this compound showed significant antibacterial activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .
  • Antioxidant Properties Evaluation :
    • The antioxidant capacity was measured using DPPH radical scavenging assays. Several derivatives exhibited strong scavenging activity, supporting their use in formulations aimed at reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodology : Bromination of pyrazolo[3,4-c]pyridine precursors under controlled temperatures (e.g., 80–110°C) using reagents like NaNO₂ in acetic anhydride or DCE is common. Yields depend on stoichiometry and reaction time . For example, bromine substitution at the 4-position requires precise stoichiometric ratios to avoid over-bromination. Post-synthesis purification often involves column chromatography or recrystallization in solvents like ethanol.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and pyridine rings) and bromine-induced deshielding effects .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 307.99 for C₁₂H₈BrFN₃) .
  • X-ray Crystallography : Resolves spatial arrangement of the fused pyrazole-pyridine system and bromine/fluorine substituents .

Q. How does the bromine substituent at the 4-position influence the compound's reactivity in cross-coupling reactions?

  • Methodology : Bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. The electron-withdrawing fluorine on the phenyl ring enhances electrophilicity at the 4-position, facilitating Pd-catalyzed couplings. For example, coupling with aryl boronic acids under Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the pyrazolo[3,4-c]pyridine core?

  • Methodology :

  • Protecting Groups : Use of tetrahydro-2H-pyran (THP) or tosyl groups to block reactive NH sites during functionalization .
  • Regioselective Catalysis : Pd/XPhos systems improve selectivity in C–N bond formations, avoiding undesired N-alkylation .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediates to optimize reaction quenching .

Q. How does the 4-fluorophenyl group affect the compound's binding affinity to biological targets like kinases?

  • Methodology :

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases (e.g., ALK or CDK8). The fluorine enhances hydrophobic interactions, while bromine stabilizes π-π stacking .
  • Biological Assays : IC₅₀ values from kinase inhibition assays (e.g., ELISA-based) correlate substituent effects. For example, fluorophenyl derivatives show 10–100 nM potency against MELK kinase .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases .
  • Process Optimization : Continuous-flow reactors reduce side reactions; cryogenic crystallization improves purity (>99% ee) .

Q. Can DFT calculations predict the regioselectivity of electrophilic substitution in this heterocycle?

  • Methodology : Density Functional Theory (B3LYP/6-311+G**) calculates Fukui indices to identify nucleophilic sites. The 4-bromo position shows higher electrophilicity (ƒ⁺ = 0.12) compared to the pyridine nitrogen (ƒ⁺ = 0.08), guiding nitration or sulfonation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
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4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine

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